![molecular formula C19H20N2O4 B2462006 4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 922887-65-8](/img/structure/B2462006.png)
4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide
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Overview
Description
“4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” is a chemical compound. It belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .
Molecular Structure Analysis
The molecular structure of “4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” can be analyzed using X-ray diffraction . This method provides detailed information about the arrangement of atoms in the molecule .Scientific Research Applications
- Role of 4-methoxy-N-benzamide : Researchers have explored the NLO properties of 4-methoxy-N-benzamide derivatives. These compounds exhibit nonlinearity, making them promising candidates for photonic applications .
- Optical Studies : UV–Vis-NIR studies reveal its optical properties, including an emission peak around 599 nm. Understanding these properties is crucial for potential applications in optoelectronics .
- Antimicrobial Activity : Researchers have synthesized novel derivatives of 4-methoxy-N-benzamide and evaluated their antimicrobial effects. These compounds may have applications in combating microbial infections .
- Molecular Modeling : Computational studies can provide insights into the interactions between 4-methoxy-N-benzamide derivatives and biological targets, aiding drug design .
- Compound Activity : Specific derivatives of 4-methoxy-N-benzamide have demonstrated anti-inflammatory and analgesic effects. These findings suggest potential therapeutic applications .
- Indole Derivatives : Among indole derivatives, certain 4-methoxy-N-benzamide analogs exhibit cytotoxicity against human cancer cell lines. Further exploration of their mechanisms could lead to anticancer drug development .
- HIV Treatment : 4-methoxy-N-benzamide derivatives have served as intermediates in the investigation of novel NNRTIs for treating HIV. These compounds play a role in inhibiting viral reverse transcriptase .
Organic Nonlinear Optical (NLO) Materials
Single Crystal Growth and Optical Properties
Antimicrobial and Molecular Modeling Studies
Anti-Inflammatory and Analgesic Properties
Cytotoxicity Against Cancer Cells
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Mechanism of Action
Target of Action
The primary target of 4-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is the SARS-CoV main protease . This protease plays a crucial role in the life cycle of the virus, making it an attractive target for therapeutic intervention.
Mode of Action
The compound interacts with the SARS-CoV main protease by forming a covalent complex . This interaction inhibits the protease’s activity, thereby disrupting the viral replication process.
Biochemical Pathways
The inhibition of the SARS-CoV main protease affects the viral replication pathway . By blocking this key enzyme, the compound prevents the virus from replicating and spreading within the host organism .
Pharmacokinetics
The compound’spyrrolidine ring is known to contribute to its stereochemistry and increase its three-dimensional coverage , which could potentially enhance its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of viral replication . By blocking the activity of the SARS-CoV main protease, the compound can potentially reduce the viral load within the host organism .
properties
IUPAC Name |
4-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-15-8-5-13(6-9-15)19(23)20-14-7-10-17(25-2)16(12-14)21-11-3-4-18(21)22/h5-10,12H,3-4,11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWKSSSZUXBZSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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